molecular formula C16H21NO4 B2854582 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate CAS No. 936828-99-8

2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate

Cat. No. B2854582
CAS RN: 936828-99-8
M. Wt: 291.347
InChI Key: MOQOOHFQAZWRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoquinoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate is not fully understood. However, several studies have suggested that it may act through multiple pathways, including inhibition of inflammatory mediators, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 in vitro. In addition, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate is its potential as a drug candidate for the treatment of various diseases. However, there are also several limitations to its use in lab experiments. For example, it has low solubility in water, which may limit its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate. One area of research is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and therapeutic potential. Another area of research is the identification of its molecular targets and pathways of action to better understand its mechanism of action. Finally, there is a need for further studies to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate has been reported in several studies. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine as a catalyst. The resulting product is then subjected to a series of reactions, including reduction, esterification, and cyclization, to obtain the final compound.

Scientific Research Applications

2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, it has been studied for its potential neuroprotective and anti-inflammatory effects. In material science, it has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,13H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQOOHFQAZWRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate

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